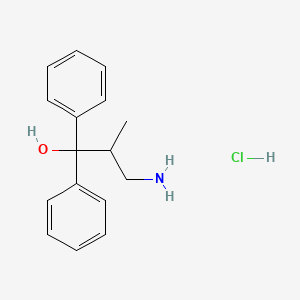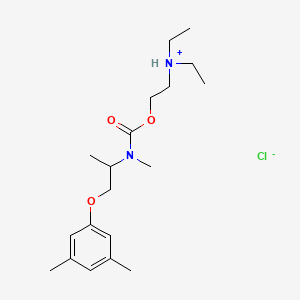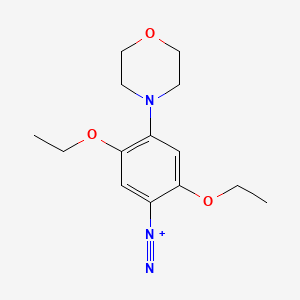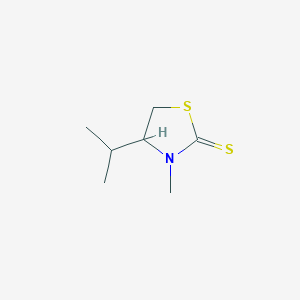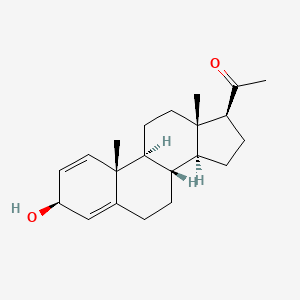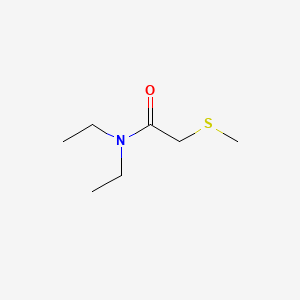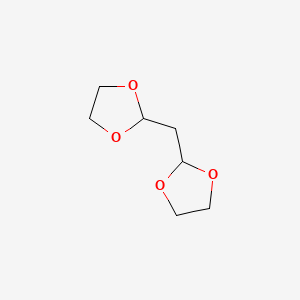
2,2'-Methylenebis(1,3-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(1,3-dioxolane) is an organic compound with the molecular formula C₇H₁₂O₄. It is a dioxolane derivative, which means it contains a five-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Methylenebis(1,3-dioxolane) can be synthesized through the condensation of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(1,3-dioxolane) often involves the use of continuous reactors to ensure consistent quality and yield. The process may include the use of silica gel or alumina as catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acid catalysts like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc chloride (ZnCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted dioxolanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Methylenebis(1,3-dioxolane) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(1,3-dioxolane) involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can interact with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of Brønsted and Lewis acid sites, which facilitate its reactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane derivative with similar chemical properties but less stability.
1,3-Dioxane: A six-membered ring analog with different reactivity and stability profiles.
2-Methyl-1,3-dioxolane: A methyl-substituted derivative with distinct chemical behavior.
Uniqueness
2,2’-Methylenebis(1,3-dioxolane) is unique due to its enhanced stability and ability to form stable cyclic structures with carbonyl compounds. This makes it particularly valuable in applications requiring selective protection and reactivity .
Properties
CAS No. |
4405-17-8 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-ylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8-1)5-7-10-3-4-11-7/h6-7H,1-5H2 |
InChI Key |
DIMWHKNNIBAPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)

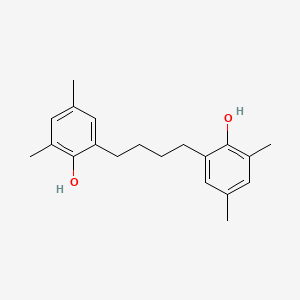

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

